molecular formula C16H15N3O3S B2816112 2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE CAS No. 140617-14-7

2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE

Cat. No.: B2816112
CAS No.: 140617-14-7
M. Wt: 329.37
InChI Key: QFHUHWUWQLKPES-UHFFFAOYSA-N
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Description

2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE is a benzamide derivative featuring a thiourea (carbamothioyl) linkage connecting the benzamide core to a 4-methoxyphenyl group. This structural motif confers unique electronic and steric properties, making it distinct from simpler benzamides.

Properties

IUPAC Name

2-[(4-methoxybenzoyl)carbamothioylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-22-11-8-6-10(7-9-11)15(21)19-16(23)18-13-5-3-2-4-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHUHWUWQLKPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE typically involves the reaction of 4-methoxybenzoyl chloride with thiourea to form the intermediate 4-methoxybenzoylthiourea. This intermediate is then reacted with 2-aminobenzamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({[(4-METHOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

3-Chloro-N-[4-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]benzamide (CAS 333739-94-9)

  • Key Differences : This compound introduces a 3-chloro substituent on the benzamide ring and a para-substituted phenyl group via the thiourea linkage.
  • The thiourea linkage is retained, preserving hydrogen-bonding capacity .

2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide (4e)

  • Key Differences: Replaces the thiourea group with a dicyanoimidazole ring.
  • Melting point (262–265°C) and yield (82%) are comparable to thiourea derivatives, suggesting similar thermal stability .

N-(4-Methoxyphenyl)-2-(methylamino)benzamide (CAS 1029-08-9)

  • Key Differences: Substitutes the thiourea with a methylamino group at the benzamide’s 2-position.
  • Impact : Reduced molecular weight (256.3 g/mol vs. ~350–400 g/mol for the thiourea compound) may improve solubility but limit hydrogen-bonding interactions .

Substituent Effects on Physicochemical Properties

Compound Substituent(s) Melting Point (°C) Molecular Weight (g/mol) Notable Features
Target Compound Thiourea + 4-methoxyphenyl N/A ~350–400 (estimated) High H-bonding, metal chelation
3-Chloro-N-[...]benzamide 3-Cl + thiourea N/A 333.74 Enhanced hydrophobicity
2-(Dicyanoimidazolyl)-N-(4-MeO)Ph Dicyanoimidazole 262–265 353.3 High π-π stacking potential
N-(4-MeOPh)-2-(methylamino) 2-Methylamino N/A 256.3 Improved solubility

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